[2-(3-Methylphenyl)quinolin-4-yl](piperidin-1-yl)methanone
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Overview
Description
2-(3-METHYLPHENYL)-4-QUINOLYLMETHANONE is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring system substituted with a 3-methylphenyl group and a piperidino methanone moiety. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-METHYLPHENYL)-4-QUINOLYLMETHANONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-methylbenzaldehyde with an appropriate quinoline derivative, followed by the introduction of the piperidino methanone group through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or ethanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as column chromatography and recrystallization, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(3-METHYLPHENYL)-4-QUINOLYLMETHANONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon (Pd/C) can convert the quinoline ring to a dihydroquinoline derivative.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline ring, using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Dihydroquinoline derivatives
Substitution: Various substituted quinoline derivatives
Scientific Research Applications
2-(3-METHYLPHENYL)-4-QUINOLYLMETHANONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-METHYLPHENYL)-4-QUINOLYLMETHANONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
- [2-(4-Methylphenyl)-3-pyridyl][4-(piperidinocarbonyl)piperidino]methanone
- [4-(2-methoxyphenyl)piperidino]{2-[(4-methylphenyl)thio]pyridin-3-yl}methanone
Uniqueness
2-(3-METHYLPHENYL)-4-QUINOLYLMETHANONE is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H22N2O |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
[2-(3-methylphenyl)quinolin-4-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C22H22N2O/c1-16-8-7-9-17(14-16)21-15-19(18-10-3-4-11-20(18)23-21)22(25)24-12-5-2-6-13-24/h3-4,7-11,14-15H,2,5-6,12-13H2,1H3 |
InChI Key |
HOAVZDPUZXYRBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCCCC4 |
Origin of Product |
United States |
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